molecular formula C13H12NO4- B14081086 5-Anilino-4-methoxycarbonylpenta-2,4-dienoate

5-Anilino-4-methoxycarbonylpenta-2,4-dienoate

Cat. No.: B14081086
M. Wt: 246.24 g/mol
InChI Key: FJKGPQZCFBLFIG-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester typically involves the reaction of phenylamine with a suitable methylene donor under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired ester. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction is monitored closely to maintain the desired reaction conditions and to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted esters .

Scientific Research Applications

4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-[(Phenylamino)methylene]-2-pentenedioic Acid: Similar in structure but lacks the methyl ester group.

    Phenylaminoacetic Acid: Contains a phenylamino group but differs in the rest of the structure.

    Methylene-2-pentenedioic Acid: Similar backbone but lacks the phenylamino group.

Uniqueness

4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H12NO4-

Molecular Weight

246.24 g/mol

IUPAC Name

5-anilino-4-methoxycarbonylpenta-2,4-dienoate

InChI

InChI=1S/C13H13NO4/c1-18-13(17)10(7-8-12(15)16)9-14-11-5-3-2-4-6-11/h2-9,14H,1H3,(H,15,16)/p-1

InChI Key

FJKGPQZCFBLFIG-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C(=CNC1=CC=CC=C1)C=CC(=O)[O-]

Origin of Product

United States

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